1-Deoxy-1-nitro-D-galactitol 1-Deoxy-1-nitro-D-galactitol
Brand Name: Vulcanchem
CAS No.: 20971-06-6
VCID: VC3769722
InChI: InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2/t3-,4+,5+,6-/m0/s1
SMILES: C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-]
Molecular Formula: C6H13NO7
Molecular Weight: 211.17 g/mol

1-Deoxy-1-nitro-D-galactitol

CAS No.: 20971-06-6

Cat. No.: VC3769722

Molecular Formula: C6H13NO7

Molecular Weight: 211.17 g/mol

* For research use only. Not for human or veterinary use.

1-Deoxy-1-nitro-D-galactitol - 20971-06-6

Specification

CAS No. 20971-06-6
Molecular Formula C6H13NO7
Molecular Weight 211.17 g/mol
IUPAC Name (2R,3S,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol
Standard InChI InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2/t3-,4+,5+,6-/m0/s1
Standard InChI Key HOFCJTOUEGMYBT-KCDKBNATSA-N
Isomeric SMILES C([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)[N+](=O)[O-]
SMILES C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-]
Canonical SMILES C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

Nomenclature and Chemical Identifiers

Identifier TypeValue
CAS Registry Number20971-06-6
Molecular FormulaC₆H₁₃NO₇
IUPAC Name(2R,3S,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol
PubChem CID88740
MDL NumberMFCD00069887
InChI KeyHOFCJTOUEGMYBT-KCDKBNATSA-N
SMILES NotationC(C(C(C(C(CO)O)O)O)O)N+[O-]
EINECS Number244-132-9

The compound is also referred to by several synonyms in scientific literature and commercial catalogs, including 1-Nitro-1-deoxy-D-galactitol and D-Galactitol, 1-deoxy-1-nitro- . These alternative naming conventions reflect different approaches to carbohydrate nomenclature while describing the same molecular entity.

Structural Characteristics

1-Deoxy-1-nitro-D-galactitol is structurally derived from D-galactitol, where the hydroxyl group at the C-1 position has been replaced with a nitro group. This modification significantly alters the chemical properties while maintaining the core polyol structure characteristic of sugar alcohols.

The molecule features a straight-chain structure with five hydroxyl groups and one nitro group. The stereochemistry follows the configuration denoted by (2R,3S,4R,5S), which is essential for its biological recognition and chemical reactivity . The nitro group introduces polarity and potential for hydrogen bonding, which influences the compound's solubility characteristics and potential interactions with biological systems.

Physical and Chemical Properties

Physical State and Appearance

Under standard laboratory conditions, 1-Deoxy-1-nitro-D-galactitol appears as a white crystalline powder . This physical form is typical of many sugar derivatives and facilitates handling and storage in research settings.

Physical Properties

The compound possesses several notable physical properties that are important for its characterization, handling, and potential applications. These properties have been determined through experimental measurements and computational estimations.

Table 2: Physical Properties of 1-Deoxy-1-nitro-D-galactitol

PropertyValueDetermination Method
Molecular Weight211.17 g/molCalculated
Melting Point142°CExperimental
Boiling Point350.84°CEstimated
Density1.5172 g/cm³Estimated
Refractive Index1.4240Estimated
Specific Rotation+3.20Experimental
Exact Mass211.06920175 DaCalculated

The melting point of 142°C indicates moderate thermal stability, which is important for processing and handling considerations . The estimated boiling point suggests that the compound would decompose before reaching this temperature under normal atmospheric pressure, which is typical behavior for carbohydrates and their derivatives.

Chemical Properties

The chemical properties of 1-Deoxy-1-nitro-D-galactitol are largely influenced by its functional groups, particularly the nitro group and the multiple hydroxyl groups that provide sites for potential reactions.

Table 3: Chemical and Computational Properties

PropertyValueReference
XLogP3-AA-3.1Computed
Hydrogen Bond Donor Count5Computed
Hydrogen Bond Acceptor Count7Computed
Rotatable Bond Count5Computed

The negative XLogP3-AA value (-3.1) indicates high hydrophilicity, suggesting good water solubility but poor lipid solubility . This property is consistent with the presence of multiple hydroxyl groups. The high counts of hydrogen bond donors (5) and acceptors (7) further enhance potential interactions with water molecules and other polar substances, contributing to its solubility profile.

Classification SystemCategoryDescription
GHSSkin IrritationCategory 2
GHSEye IrritationCategory 2A
GHSSpecific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory System)
Signal WordWarning

The compound is classified as a skin and eye irritant, with potential respiratory irritation effects . Associated hazard statements include:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Regulatory BodyClassificationNotes
DOT (United States)Not hazardousNot designated as hazmat
IATANot DGNot classified as dangerous goods
TSCA (United States)Information Not Available
California Proposition 65Information Not Available

The absence of stringent transportation restrictions suggests that the compound poses relatively low risks during transport, which is advantageous for research facilities obtaining the material from commercial suppliers.

SupplierProduct SpecificationsPackaging
Thermo Scientific99% purityGlass Bottle, 100 mg
-CAS Min %: 98.5-
-CAS Max %: 100.0-

The compound's availability from reputable chemical suppliers ensures researchers can obtain standardized, high-quality material for experimental work. The typical packaging in small quantities (100 mg) reflects its specialized research applications rather than industrial-scale usage .

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